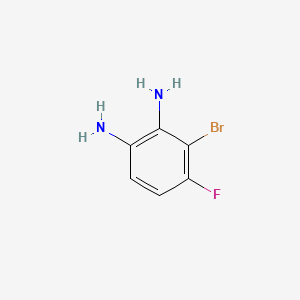

3-Bromo-4-fluorobenzene-1,2-diamine

Cat. No. B577462

Key on ui cas rn:

1257535-06-0

M. Wt: 205.03

InChI Key: TVBIACHAJVSZDK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09394297B2

Procedure details

A 500 mL round-bottomed flask containing Pt/C (5%, 6.00 g, 1.54 mmol) and 2-bromo-3-fluoro-6-nitroaniline (600b) (20.85 g, 89 mmol) were treated with EtOH (250 mL) and stirred under an atmosphere of H2 (balloon) for 22 h. LC-MS indicated ca. 35% conversion to the desired material (M+1=204.9/206.9). Another balloon of H2 was added and it was stirred for another 16 h resulting in >90% conversion to the desired product (M+1=204.9/207.1) by LC-MS. The suspension was filtered through a plug of Celite washing with EtOH and concentrated affording crude 3-bromo-4-fluorobenzene-1,2-diamine (18 g, 88 mmol, 99% yield) as a black/purple viscous oil. 1H NMR (400 MHz, CDCl3) δ ppm 6.60 (1H, dd, J=8.5, 5.2 Hz), 6.42-6.50 (1H, m). 19F NMR (376 MHz, CDCl3) δ ppm −116.48 (1F, s). m/z (ESI, +ve ion) 204.9/206.9 (M+H)+.

[Compound]

Name

desired material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4]>[Pt].CCO>[Br:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[C:5]([NH2:10])[C:3]=1[NH2:4]

|

Inputs

Step One

[Compound]

|

Name

|

desired material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

20.85 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(N)C(=CC=C1F)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under an atmosphere of H2 (balloon) for 22 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Another balloon of H2 was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

it was stirred for another 16 h

|

|

Duration

|

16 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |